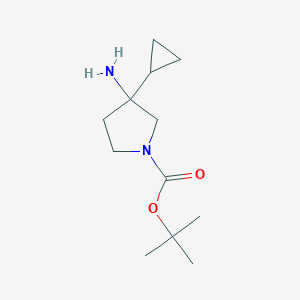
Tert-butyl3-amino-3-cyclopropylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate typically involves the protection of the amino group using tert-butyloxycarbonyl (Boc) groups. One common method involves the reaction of 3-amino-3-cyclopropylpyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as DMAP (4-dimethylaminopyridine) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
化学反应分析
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents and conditions used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydride (NaH) for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The Boc protecting group can be cleaved under acidic conditions, releasing the free amine, which can then participate in various biochemical pathways . The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
tert-Butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl pyrrolidine-1-carboxylate: Similar in structure but lacks the amino group, making it less reactive in certain contexts.
tert-Butyl 3-amino-3-methylpyrrolidine-1-carboxylate: Similar but with a methyl group instead of a cyclopropyl group, affecting its steric properties and reactivity.
tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate: Contains a phenyl group, which introduces aromaticity and different reactivity patterns.
These comparisons highlight the unique properties of tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate, such as its steric hindrance and reactivity, which make it valuable in various research and industrial applications.
属性
分子式 |
C12H22N2O2 |
|---|---|
分子量 |
226.32 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-3-cyclopropylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-6-12(13,8-14)9-4-5-9/h9H,4-8,13H2,1-3H3 |
InChI 键 |
GEYUKBFVERUJKL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


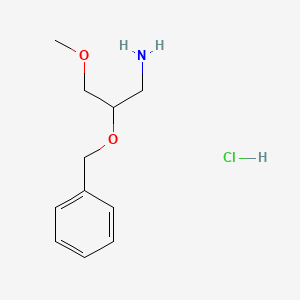
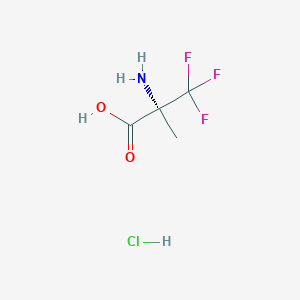
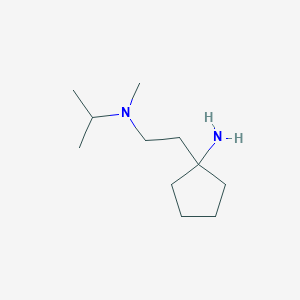
![2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid](/img/structure/B13563200.png)

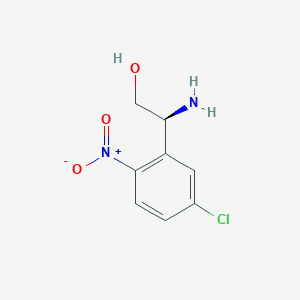
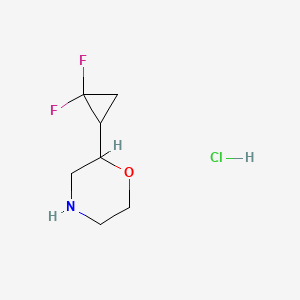
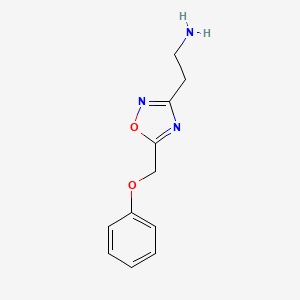
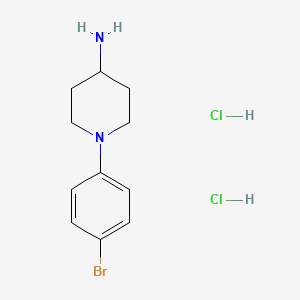

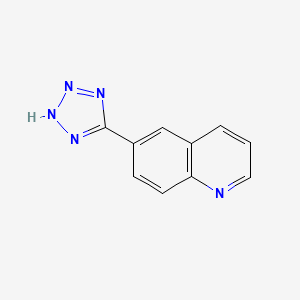
![2-[(Tert-butoxy)carbonyl]-4-fluoro-8-oxa-2-azaspiro[4.5]decane-4-carboxylicacid](/img/structure/B13563254.png)
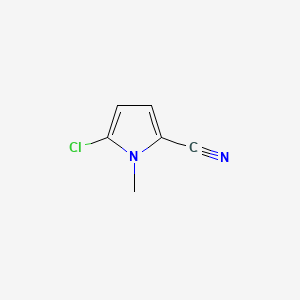
![1-t-Butoxycarbonyl-2-[2-(p-toluenesulfonyloxy)ethyl]piperidine](/img/structure/B13563260.png)
